

Fmoc-His(Mtt)-OH molecular weight and formula

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Compound of Interest

Compound Name: *Fmoc-His(Mtt)-OH*

Cat. No.: B557458

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In-Depth Technical Guide: Fmoc-His(Mtt)-OH

This guide provides an in-depth overview of the chemical properties of N- α -Fmoc-N-im-methyltrityl-L-histidine, commonly known as **Fmoc-His(Mtt)-OH**. This compound is a critical building block in solid-phase peptide synthesis (SPPS), offering strategic advantages in the assembly of complex peptides.

Physicochemical Properties

Fmoc-His(Mtt)-OH is a derivative of the amino acid L-histidine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the imidazole side chain is protected by a methyltrityl (Mtt) group. These protecting groups are essential for directing the chemical reactions during peptide synthesis.

Property	Value	References
Molecular Formula	C41H35N3O4	[1][2][3]
Molecular Weight	633.73 g/mol	[2][3][4]
CAS Number	133367-34-7	[4][5]
Appearance	White to off-white or slight yellow to beige powder	[3]

Chemical Structure

The structural arrangement of **Fmoc-His(Mtt)-OH**, featuring the bulky protecting groups on both the alpha-amino and the imidazole nitrogen, is key to its function in peptide synthesis. The Mtt group provides orthogonal protection to the Fmoc group, allowing for selective deprotection strategies.

Caption: Chemical structure of **Fmoc-His(Mtt)-OH**.

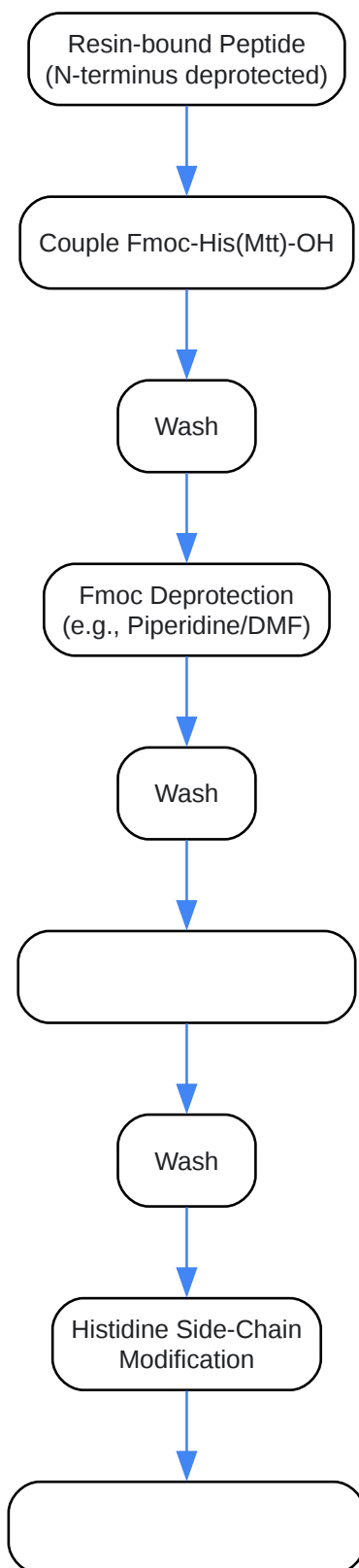
Experimental Protocols

The utility of **Fmoc-His(Mtt)-OH** is most evident in the context of SPPS. The Mtt group is particularly useful as it can be removed under mildly acidic conditions that do not cleave the Fmoc group or other acid-labile side-chain protecting groups, such as Boc.

Selective Deprotection of the Mtt Group: A key experimental procedure involving **Fmoc-His(Mtt)-OH** is the selective removal of the Mtt protecting group from the histidine side chain. This is typically achieved by treating the resin-bound peptide with a dilute solution of trifluoroacetic acid (TFA) in dichloromethane (DCM). The Mtt group can be removed from the side-chain of histidine by treatment with dilute TFA. This allows for subsequent modification of the histidine residue while the peptide remains anchored to the solid support and other amino acids remain protected.

Logical Workflow for Use in SPPS

The following diagram illustrates the logical workflow for the incorporation and selective deprotection of an **Fmoc-His(Mtt)-OH** residue during solid-phase peptide synthesis.



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